molecular formula C13H20N2 B119247 N-[1-(Aminomethyl)cyclohexyl]aniline CAS No. 143538-87-8

N-[1-(Aminomethyl)cyclohexyl]aniline

Cat. No. B119247
M. Wt: 204.31 g/mol
InChI Key: GNUPSPJARRNNFS-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclohexyl]aniline, also known as Pregabalin, is a cyclic amine. It is available in the form of a dihydrochloride salt . The CAS Number is 2305251-76-5 .


Molecular Structure Analysis

The molecular formula of N-[1-(Aminomethyl)cyclohexyl]aniline is C13H20N2 . The InChI code is 1S/C13H20N2.2ClH/c14-11-13 (9-5-2-6-10-13)15-12-7-3-1-4-8-12;;/h1,3-4,7-8,15H,2,5-6,9-11,14H2;2*1H .


Physical And Chemical Properties Analysis

N-[1-(Aminomethyl)cyclohexyl]aniline is a powder . It has a molecular weight of 277.24 .

Scientific Research Applications

Drug Synthesis

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is used in the synthesis of various drugs. Its unique structure makes it a valuable component in the development of new pharmaceutical compounds .

Catalyst Development

This compound is also used in the development of catalysts . Its unique properties can enhance the efficiency of various chemical reactions, making it a valuable tool in the field of catalysis.

Material Science Studies

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is used in material science studies . Its unique properties make it a valuable compound for the development and testing of new materials.

Proteomics Research

This compound is used in proteomics research . It can be used to study protein structure and function, contributing to our understanding of biological processes at the molecular level.

Biochemical Research

This compound is used in biochemical research . It can be used to study biochemical processes and contribute to the development of new biochemical techniques.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUPSPJARRNNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585448
Record name N-[1-(Aminomethyl)cyclohexyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Aminomethyl)cyclohexyl]aniline

CAS RN

143538-87-8
Record name N-[1-(Aminomethyl)cyclohexyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5 g (25 mmol) of 1-phenylaminocyclohexanecarbonitrile in 70 ml of ethyl ether is added drop by drop to 1.13 g (29.8 mmol) of lithium aluminum hydride in 30 ml of ethyl ether at 0° C. The mixture is stirred for 2 hours at 0° C. The reaction is stopped by the addition of 1.1 ml of water, 1.1 ml of 15% sodium hydroxide and then 3.5 ml of water. The medium is then filtered on Celite and the filtrate is evaporated. The residue is purified on silica gel (dichloromethane then dichloromethane/methanol 80/20, v/v). 2 g of (1-aminomethylcyclohexyl)phenylamine are obtained in the form of a brown oil. Yield=39%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three

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